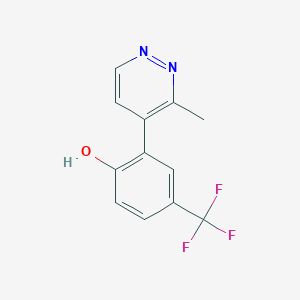
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol
Vue d'ensemble
Description
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol, also known as 4-trifluoromethyl-2-methylpyridazin-3-ol, is a synthetic compound that has been used in various scientific research applications. This compound has been studied for its potential use in medicinal chemistry, as it has a range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol has been used in various scientific research applications. It has been studied as a potential inhibitor of human carbonic anhydrase II, as well as a potential inhibitor of the enzyme tyrosinase. It has also been studied for its potential use in medicinal chemistry, as it has a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, which inhibits the enzyme’s activity. The compound also has a range of biochemical and physiological effects, which are believed to be due to its ability to bind to and inhibit the enzyme.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the enzyme carbonic anhydrase II, which is involved in the regulation of pH levels in cells. In addition, the compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol in lab experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize, which makes it suitable for use in a wide range of experiments. Additionally, the compound has a range of biochemical and physiological effects, which makes it suitable for use in medicinal chemistry experiments. On the other hand, the compound is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol are numerous. One potential direction is to further study the compound’s mechanism of action, as this could lead to the development of more effective inhibitors of the enzyme tyrosinase. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of new therapeutic treatments. Finally, further research into the compound’s synthesis method could lead to the development of more efficient and cost-effective synthesis methods.
Propriétés
IUPAC Name |
2-(3-methylpyridazin-4-yl)-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7-9(4-5-16-17-7)10-6-8(12(13,14)15)2-3-11(10)18/h2-6,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZSFHFMRMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

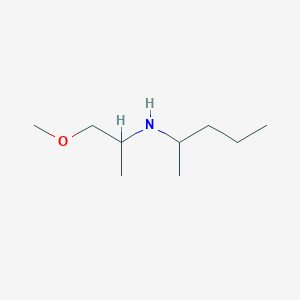
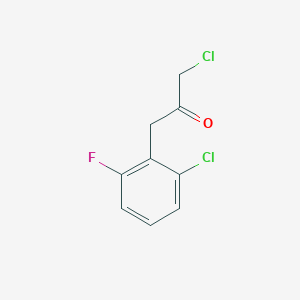
![6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)
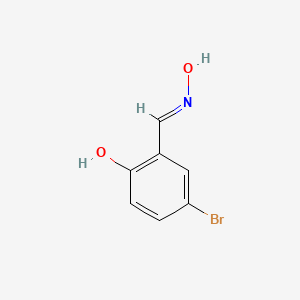
![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)
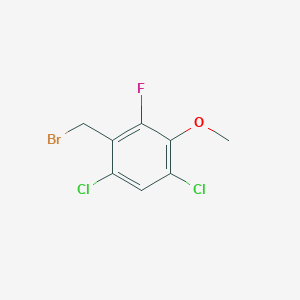
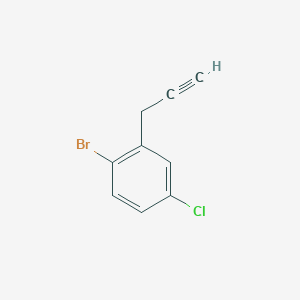
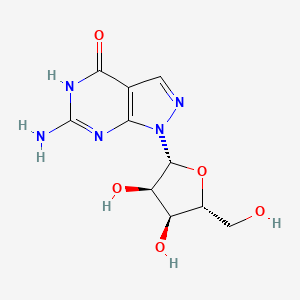
![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)

![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)
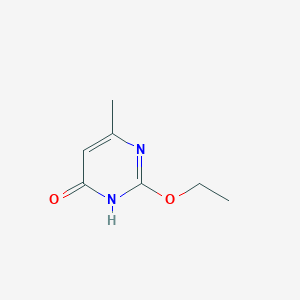
![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)